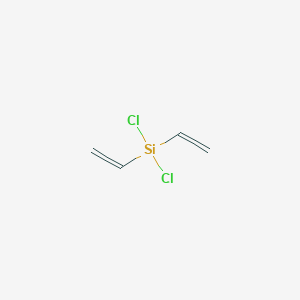

Divinyldichlorosilane

Overview

Description

Preparation Methods

Divinyldichlorosilane can be synthesized through the reaction of ethylene olefin with silicon dichloride. This reaction typically requires the assistance of a solvent and is facilitated by either light or heat . The reaction conditions are crucial for achieving a high yield and purity of the product.

Industrial Production Methods:

Solvent-Assisted Reaction: The reaction between ethylene and silicon dichloride is carried out in the presence of a solvent, which helps in stabilizing the reaction intermediates and products.

Thermal or Photochemical Activation: The reaction can be activated by either heat or light, which provides the necessary energy to drive the reaction forward.

Chemical Reactions Analysis

Divinyldichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as alcohols or amines, to form corresponding silanes.

Addition Reactions: The vinyl groups in this compound can participate in addition reactions, such as hydrosilylation, where hydrogen atoms are added across the double bonds.

Polymerization Reactions: this compound can undergo polymerization to form polysiloxanes, which are used in the production of silicone-based materials.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.

Catalysts: Transition metal catalysts, such as platinum or palladium, are often used in hydrosilylation reactions.

Solvents: Organic solvents, such as toluene or hexane, are used to facilitate the reactions.

Major Products:

Siloxanes: Formed through polymerization reactions.

Substituted Silanes: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

Divinyldichlorosilane has a wide range of applications in scientific research, including:

Material Science: Used as a precursor for the synthesis of silicon-based materials, such as siloxanes and silicones, which have applications in coatings, adhesives, and sealants.

Polymer Chemistry: Employed in the synthesis of functionalized polymers and copolymers, which are used in various industrial applications.

Biomedical Applications: Utilized in the development of hydrogels and other biomaterials for drug delivery, tissue engineering, and wound healing.

Surface Modification: Used to create functionalized surfaces with specific properties, such as hydrophobicity or biocompatibility.

Mechanism of Action

The mechanism of action of divinyldichlorosilane involves its ability to undergo various chemical reactions, such as substitution and addition reactions, which allow it to form a wide range of silicon-based compounds. These reactions are facilitated by the presence of reactive vinyl and chlorine groups, which can interact with various nucleophiles and catalysts.

Molecular Targets and Pathways:

Vinyl Groups: Participate in addition reactions, such as hydrosilylation, to form new silicon-carbon bonds.

Chlorine Atoms: Undergo substitution reactions with nucleophiles to form substituted silanes.

Comparison with Similar Compounds

Divinyldichlorosilane can be compared with other similar compounds, such as:

Dichlorodiphenylsilane: Similar in structure but contains phenyl groups instead of vinyl groups.

Dichlorodimethylsilane: Contains methyl groups instead of vinyl groups.

Dichlorodiethylsilane: Contains ethyl groups instead of vinyl groups.

Uniqueness: this compound is unique due to its vinyl groups, which provide additional reactivity and versatility in chemical reactions compared to other similar compounds. This makes it particularly valuable in the synthesis of functionalized polymers and advanced materials.

Properties

IUPAC Name |

dichloro-bis(ethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2Si/c1-3-7(5,6)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYIDWCWWMOISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169836 | |

| Record name | Dichlorodivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-72-8 | |

| Record name | Dichlorodiethenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodivinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodivinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodivinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVR8CT8JG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary applications of dichlorodivinylsilane in materials science?

A1: Dichlorodivinylsilane serves as a crucial starting material for synthesizing Si-B-C-N ceramic precursors. These precursors are particularly interesting due to their ability to form high-performance ceramics upon heat treatment. Research demonstrates that reacting dichlorodivinylsilane with ammonia yields silazanes, while reacting it with cyanamide forms silylcarbodiimides []. These reactions are nearly quantitative, showcasing the compound's efficiency. Further polymerization of these products with borane dimethyl sulfide results in solid Si-B-C-N-H polymers []. Upon controlled pyrolysis, these polymers transform into Si-B-C-N ceramics, exhibiting desirable properties like high-temperature stability and unique phase compositions depending on the initial B/N ratio [].

Q2: How does the molecular structure of dichlorodivinylsilane contribute to its reactivity?

A2: The presence of both chlorine atoms and vinyl groups in dichlorodivinylsilane dictates its reactivity. The chlorine atoms, being good leaving groups, facilitate substitution reactions with nucleophiles like ammonia and cyanamide []. This allows for the incorporation of nitrogen into the molecular structure, crucial for generating the preceramic polymers. The vinyl groups (-CH=CH2) are susceptible to hydroboration reactions, leading to the formation of Si-B-C-N-H polymers with borane dimethyl sulfide []. These structural features make dichlorodivinylsilane an ideal building block for complex organosilicon polymers.

Q3: Can dichlorodivinylsilane be used to synthesize compounds beyond ceramic precursors?

A3: Yes, dichlorodivinylsilane acts as a versatile starting material in organosilicon chemistry. One fascinating application lies in synthesizing sila-analogues of bioactive compounds. For instance, researchers have utilized dichlorodivinylsilane to create silicon-containing analogues of spiro[indane-1,4'-piperidine] derivatives, which are known high-affinity, selective σ ligands []. This involved multi-step synthesis starting with dichlorodivinylsilane to ultimately replace the carbon spirocenter with a silicon atom []. These sila-analogues exhibit modified pharmacological properties, highlighting the potential of dichlorodivinylsilane in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)

![1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane](/img/structure/B160910.png)